N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
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Properties
IUPAC Name |
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-6-5-7-15(12-14)20-21-25-23(30)18-11-10-16(13-19(18)28(21)27-26-20)22(29)24-17-8-3-2-4-9-17/h5-7,10-13,17,27H,2-4,8-9H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBMCTVIKHJONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities.
Mode of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their antimicrobial and antiviral activities through interactions with specific targets in the microbial or viral cells.
Biochemical Pathways
Similar compounds have been reported to interfere with the replication of viruses, thereby exhibiting antiviral activity.
Pharmacokinetics
The compound’s logP value is 3.7755, and its logD value is also 3.7755. These values suggest that the compound is lipophilic, which could influence its absorption and distribution in the body.
Biological Activity
N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 401.5 g/mol. The compound features a triazole ring fused to a quinazoline moiety, which is further substituted with various functional groups that enhance its chemical properties and biological interactions .
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The mechanism of action involves interactions with specific biological targets such as enzymes and receptors relevant to cancer cell proliferation and apoptosis . Notably, it has been shown to induce apoptosis in various cancer cell lines by modulating the expression levels of key proteins like p53, Bax, and Bcl-2 .
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that this compound effectively inhibits the growth of several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 1.9 | Induces apoptosis through p53 modulation |
| MCF-7 | 2.3 | Alters Bax/Bcl-2 ratio |
These results indicate that the compound's anticancer activity is potent in the low micromolar range compared to standard chemotherapeutics like doxorubicin .
Case Studies
- Case Study 1: Apoptosis Induction in HCT-116 Cells
- Case Study 2: Inhibition of Kinases
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibit significant anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable investigation demonstrated that this compound has an IC50 value indicating potent activity against breast cancer cell lines (MCF-7). The mechanism of action involves inducing apoptosis and inhibiting anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 20.4 | Cell cycle modulation |
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation. Research indicates that it can modulate the production of pro-inflammatory cytokines.
Data Table: Inflammatory Cytokine Modulation
| Compound | Cytokine Inhibition (%) | Mechanism of Action |
|---|---|---|
| N-cyclohexyl Compound | 60% | Unknown (further research needed) |
| Triazole Derivative A | 70% | NF-kB pathway inhibition |
| Triazole Derivative B | 65% | COX-2 inhibition |
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro assays have shown that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations.
Antiviral Potential
Similar compounds have been tested for antiviral activity against various viruses. The presence of the triazole group is believed to enhance antiviral efficacy through interference with viral replication mechanisms.
Case Study: Antiviral Efficacy
In a study examining triazoloquinazoline derivatives, some exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
